molecular formula C15H15NO4S B7570968 ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate

ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate

Cat. No. B7570968
M. Wt: 305.4 g/mol
InChI Key: CUAZNWPAPIVTGE-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate, also known as BZPET, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BZPET belongs to the family of benzodioxepine compounds, which are known to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and sedative effects.

Mechanism of Action

The exact mechanism of action of ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. GABA-A receptors are the primary inhibitory neurotransmitter receptors in the brain, and their modulation can lead to a range of effects, including sedation, anxiolysis, and anticonvulsant activity.
Biochemical and Physiological Effects:
ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate has been shown to exhibit a range of biochemical and physiological effects. In animal studies, ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate has been found to increase the duration of pentobarbital-induced sleep and reduce locomotor activity, indicating sedative effects. ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate has also been found to exhibit anxiolytic effects in animal models of anxiety. In addition, ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate has been shown to exhibit anticonvulsant activity in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate in lab experiments is its well-characterized pharmacological profile. ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate has been extensively studied for its pharmacokinetics, pharmacodynamics, and toxicity, making it a reliable tool for investigating the effects of GABA-A receptor modulation. However, one limitation of using ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate in lab experiments is its relatively low potency compared to other benzodiazepine compounds. This can make it difficult to achieve the desired pharmacological effects at low doses, which may limit its usefulness in certain experimental paradigms.

Future Directions

There are several potential future directions for research on ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate. One area of interest is the development of more potent analogs of ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate that could exhibit greater efficacy and selectivity for the GABA-A receptor. Another potential direction is the investigation of ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate as a radiotracer in PET imaging studies of neurological disorders. Finally, further studies are needed to fully elucidate the mechanism of action of ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate and its potential therapeutic applications.

Synthesis Methods

The synthesis of ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde with ethyl 2-amino-4-methylthiazole-5-carboxylate in the presence of acetic acid and acetic anhydride. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired product. The purity of ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate can be improved through recrystallization and column chromatography.

Scientific Research Applications

Ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and sedative effects, making it a promising candidate for the treatment of various neurological disorders. ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate has also been investigated for its potential use as a radiotracer in positron emission tomography (PET) imaging studies. PET imaging is a non-invasive technique that allows for the visualization of biological processes in vivo, and the use of ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate as a radiotracer could provide valuable insights into the pathophysiology of neurological disorders.

properties

IUPAC Name

ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-2-18-15(17)14-16-11(9-21-14)10-4-5-12-13(8-10)20-7-3-6-19-12/h4-5,8-9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAZNWPAPIVTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC3=C(C=C2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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